

# Application Notes and Protocols for 2'-TBDMS Removal Using Triethylamine Trihydrofluoride

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## Compound of Interest

Compound Name: 2'-TBDMS-rU

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## Introduction

The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for the 2'-hydroxyl function in the synthesis of oligoribonucleotides. Its removal is a critical step in obtaining the final, functional RNA molecule. While tetrabutylammonium fluoride (TBAF) has traditionally been used for this deprotection, triethylamine trihydrofluoride (TREAT-HF or TEA·3HF) has emerged as a more efficient and reliable alternative.<sup>[1][2][3]</sup> This reagent offers several advantages, including faster deprotection times and a significantly lower sensitivity to moisture, which can often lead to incomplete reactions with TBAF.<sup>[1][2]</sup> These application notes provide detailed protocols for the removal of the 2'-TBDMS protecting group from synthetic oligonucleotides using triethylamine trihydrofluoride.

## Advantages of Triethylamine Trihydrofluoride

- **Efficiency:** TREAT-HF often accomplishes complete deprotection in a shorter time frame compared to TBAF.<sup>[1]</sup>
- **Reduced Moisture Sensitivity:** Unlike TBAF, the desilylation process with TREAT-HF is not significantly affected by small amounts of water, leading to more consistent and reproducible results.<sup>[1][2]</sup>

- Compatibility: The protocols are compatible with both traditional precipitation and modern cartridge-based purification methods.[\[4\]](#)

## Experimental Protocols

Two primary protocols are presented here, catering to different downstream purification strategies: DMT-Off and DMT-On (where DMT refers to the dimethoxytrityl protecting group on the 5'-terminus).

### Protocol 1: 2'-TBDMS Removal for DMT-Off Oligonucleotides

This protocol is suitable for oligonucleotides that have had the 5'-DMT group removed on the synthesizer.

Materials:

- Dried oligonucleotide pellet
- Anhydrous Dimethylsulfoxide (DMSO)
- Triethylamine trihydrofluoride (TREAT-HF)
- Quenching buffer (e.g., Glen-Pak™ RNA Quenching Buffer) for cartridge purification or 3M Sodium Acetate for precipitation.
- Butanol (for precipitation)

Procedure:

- Dissolution: Fully dissolve the dried oligonucleotide pellet in 100  $\mu$ L of anhydrous DMSO. Gentle heating at 65°C for approximately 5 minutes may be necessary to ensure complete dissolution.[\[5\]](#)[\[6\]](#)
- Deprotection: Add 125  $\mu$ L of triethylamine trihydrofluoride to the dissolved oligonucleotide. Mix thoroughly and incubate the reaction at 65°C for 2.5 hours.[\[5\]](#)[\[6\]](#)
- Cooling: After incubation, briefly cool the reaction mixture in a freezer.[\[5\]](#)[\[6\]](#)

- Quenching and Purification:
  - For Cartridge Purification: Add 1.75 mL of Glen-Pak™ RNA Quenching Buffer to the cooled deprotection solution and mix well. Proceed immediately to the cartridge purification protocol.[\[5\]](#)
  - For Precipitation: Add 25 µL of 3M Sodium Acetate (in RNase-free water) and vortex for 15 seconds. Add 1 mL of butanol, vortex for 30 seconds, and then cool at -70°C for 30 minutes (or -20°C).[\[6\]](#) Centrifuge to pellet the deprotected oligonucleotide.

## Protocol 2: 2'-TBDMS Removal for DMT-On Oligonucleotides

This protocol is designed for oligonucleotides where the 5'-DMT group is retained for purification purposes (e.g., trityl-on cartridge purification).

### Materials:

- Dried oligonucleotide pellet
- Anhydrous Dimethylsulfoxide (DMSO)
- Triethylamine (TEA)
- Triethylamine trihydrofluoride (TREAT-HF)
- Glen-Pak™ RNA Quenching Buffer

### Procedure:

- Dissolution: Completely dissolve the dried oligonucleotide pellet in 115 µL of anhydrous DMSO. If needed, heat at 65°C for about 5 minutes.[\[5\]](#)[\[6\]](#)
- Buffering: Add 60 µL of triethylamine (TEA) to the DMSO/oligonucleotide solution and mix gently.[\[5\]](#)[\[6\]](#)
- Deprotection: Add 75 µL of triethylamine trihydrofluoride and incubate the mixture at 65°C for 2.5 hours.[\[5\]](#)[\[6\]](#)

- Quenching: Immediately before purification, cool the deprotection reaction and add 1.75 mL of Glen-Pak™ RNA Quenching Buffer. Mix thoroughly.[5]
- Purification: Proceed with the trityl-on cartridge purification protocol.

## Quantitative Data Summary

The following tables summarize the reagent volumes and reaction conditions for the described protocols.

Table 1: Reagent Volumes for DMT-Off Deprotection

Reagent	Volume
Anhydrous DMSO	100 µL
Triethylamine Trihydrofluoride	125 µL

Table 2: Reagent Volumes for DMT-On Deprotection

Reagent	Volume
Anhydrous DMSO	115 µL
Triethylamine (TEA)	60 µL
Triethylamine Trihydrofluoride	75 µL

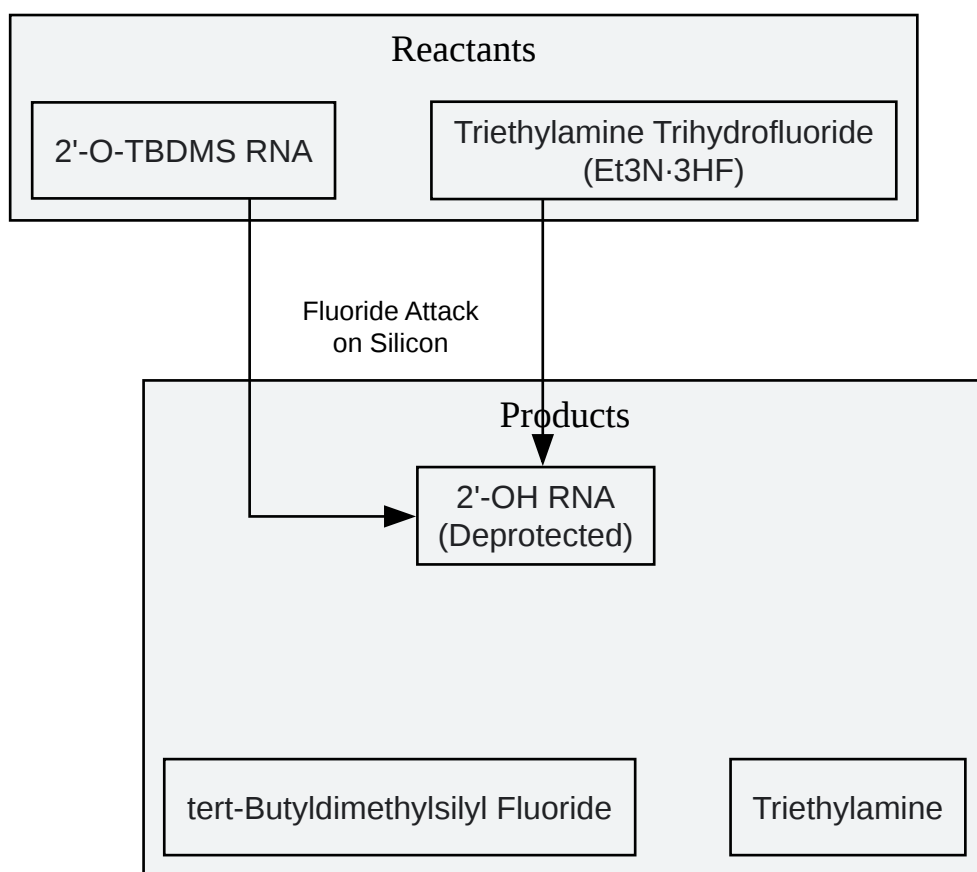
Table 3: Reaction Conditions

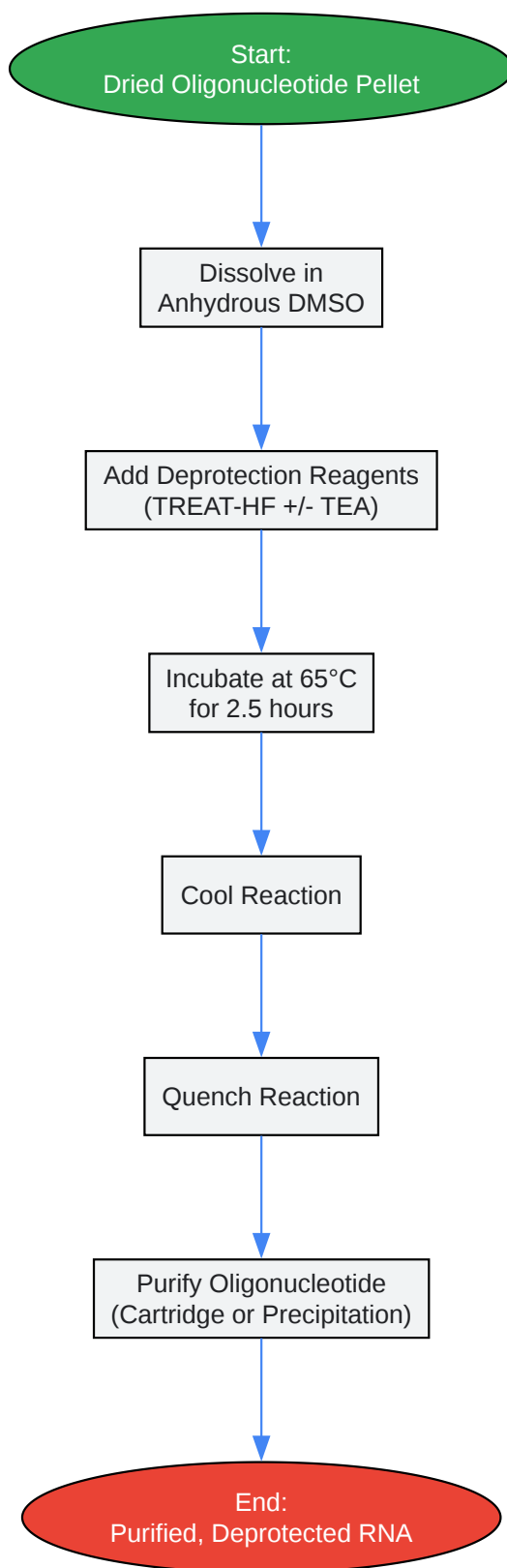
Parameter	Value
Temperature	65°C
Time	2.5 hours

## Visualizations

## Chemical Reaction Pathway

The following diagram illustrates the cleavage of the 2'-TBDMS group by the fluoride ion from triethylamine trihydrofluoride.





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